5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a pyrazolo[3,4-b]pyridine core, which is characterized by the presence of a bromine atom at the 5-position and a tetrahydro-2H-pyran-2-yl substituent at the 1-position. The molecular formula of this compound is C₁₂H₁₂BrN₃O, and it has a molecular weight of approximately 284.14 g/mol. The presence of halogen atoms and the tetrahydro group suggests enhanced reactivity and solubility, making it a candidate for various scientific applications, particularly in drug development and organic synthesis .
This compound falls under the category of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. Pyrazolo[3,4-b]pyridines have been extensively studied, with over 300,000 derivatives reported in scientific literature. They are often synthesized for their potential as pharmacophores in therapeutic applications . The specific classification of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine highlights its significance in organic chemistry and medicinal research.
The synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can be achieved through several methodologies. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The formation of the pyrazolo[3,4-b]pyridine core typically starts with 3-amino derivatives that undergo cyclization with suitable electrophiles .
A typical synthetic route may include:
The molecular structure of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine features a bicyclic system comprising a pyrazole ring fused to a pyridine ring. The bromine atom is located at the 5-position, while the tetrahydro-2H-pyran moiety is attached at the 1-position.
Key structural data includes:
The chemical reactivity of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can be attributed to its halogen substituent and heterocyclic nature. It can participate in various reactions such as:
The reactivity profiles suggest that this compound can serve as an intermediate in synthesizing other biologically active compounds or materials with specific properties.
The mechanism of action for 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine largely depends on its interaction with biological targets. Preliminary studies indicate that it may modulate enzyme activity or receptor binding relevant to various biological pathways such as inflammation or cancer progression .
Research indicates that compounds within this class exhibit diverse pharmacological activities including anti-inflammatory and anticancer properties, suggesting potential therapeutic applications.
Key physical properties include:
Chemical properties include:
5-bromo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[3,4-b]pyridine has potential applications in various fields:
The construction of the pyrazolo[3,4-b]pyridine core relies on regioselective cyclization, leveraging the differential reactivity of pyrazole and pyridine precursors. The Gould-Jacobs reaction remains prominent, involving the thermal cyclocondensation of 5-aminopyrazoles with ethoxymethylenemalonate derivatives under acidic conditions. This method typically yields the 4-hydroxy-substituted core, which undergoes decarboxylation and dehydration to afford the unsaturated heterocycle [6] [8]. Alternative approaches include:
Table 1: Comparative Analysis of Cyclization Methods
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Gould-Jacobs Reaction | Reflux, AcOH; 6–8 h | 55–65% | Scalable; adaptable to C3 substituents |
Hydrazine Cyclization | AcOH, 80°C; 4 h | 60–75% | High regioselectivity for 1H-tautomer |
Microwave-Assisted | 150°C, sealed vessel; 30 min | 70–85% | Rapid; higher purity |
Challenges include controlling tautomerism (1H- vs. 2H-forms) and minimizing by-products. Computational studies confirm the 1H-tautomer’s stability (37.03 kJ/mol lower energy than 2H-form), guiding solvent and catalyst selection [6].
Electrophilic bromination at C5 is critical for subsequent functionalization (e.g., Suzuki couplings). N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C is the standard protocol, exploiting the electron-rich C5 position of the pyridine ring [8]. Key considerations:
Table 2: Bromination Efficiency Under Varied Conditions
Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Regioselectivity (C5:C3) |
---|---|---|---|---|---|
NBS | DMF | 80°C | 2 h | 85% | 95:5 |
Br₂ | CH₂Cl₂ | 25°C | 6 h | 60% | 80:20 |
NBS | AcCN | 60°C | 4 h | 75% | 90:10 |
Purification via column chromatography (hexane/ethyl acetate, 7:3) removes dibrominated impurities [9].
The THP group shields the pyrazole N1 during bromination and cross-coupling, preventing undesired quaternization. It is introduced early in synthesis via acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP):
Challenges include acid sensitivity of the pyrazolopyridine core. Optimized protocols use catalytic pyridinium p-toluenesulfonate (PPTS) to minimize degradation, preserving yields >90% [8].
Integrated sequences combining cyclization, THP protection, and bromination maximize efficiency:
Table 3: Economic and Efficiency Metrics for Multi-Step Routes
Synthetic Route | Overall Yield | Purity | Cost per Gram (USD) | Key Improvements |
---|---|---|---|---|
Linear (Cyclization→THP→Bromination) | 45–50% | >97% | $180 | Standardized purification |
One-Pot (Cyclization/THP→Bromination) | 60–65% | >95% | $150 | Reduced isolation steps |
Flow-Enhanced (THP + Bromination) | 70–75% | >98% | $120 | Shorter reaction times; less waste |
Scale-up challenges include exothermic bromination (controlled via dropwise NBS addition) and THP group hydrolysis during storage (addressed with desiccants) [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7